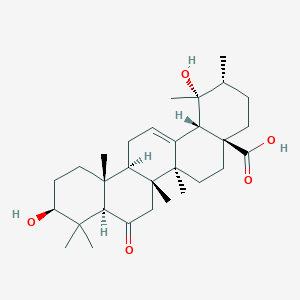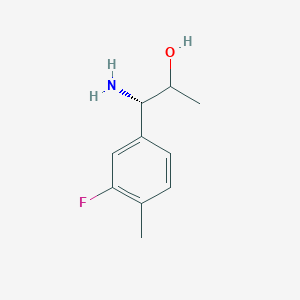
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C11H8F2O4. It is characterized by the presence of a cyclopropane ring and a benzodioxole moiety, both of which contribute to its unique chemical properties. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with cyclopropane derivatives under specific conditions. One common method includes the use of potassium fluoride as a catalyst in the presence of an effective quantity of a hydrogen fluoride source . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Analyse Chemischer Reaktionen
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially in the presence of strong nucleophiles like sodium hydride or organolithium reagents.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may act as an inhibitor of key enzymes involved in metabolic pathways, thereby affecting the growth and proliferation of cells .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: This compound shares a similar structure but differs in the functional group attached to the cyclopropane ring.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile: This compound has a nitrile group instead of an aldehyde group, leading to different chemical reactivity and applications.
2,2-Difluoro-1,3-benzodioxole: This compound lacks the cyclopropane ring, making it less complex but still useful in various synthetic applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H8F2O3 |
|---|---|
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H8F2O3/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
MKVGWTJHVPIPOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C=O)C2=CC3=C(C=C2)OC(O3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-(4-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057892.png)



![Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride](/img/structure/B13057912.png)

![6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]](/img/structure/B13057930.png)


![2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B13057943.png)

![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13057962.png)
![(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057968.png)
